N-[(3,4-dimethoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-8-15(12-19(18)25-2)13-21-20(23)22-11-10-17(14-22)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXPKOPAYJQSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 3,4-dimethoxybenzylamine with 3-phenylpyrrolidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3,4-Dimethoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but studies suggest that it may influence neurotransmitter systems in the brain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, structural parallels can be drawn with compounds featuring aromatic substitutions, heterocyclic cores, or carboxamide functionalities. Below is a comparative analysis based on Example 53 from and general pharmacophore principles:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The pyrrolidine carboxamide in the target compound contrasts with the pyrazolopyrimidine in Example 53. Pyrrolidine derivatives are often associated with CNS activity due to their conformational flexibility and ability to mimic endogenous amines . Pyrazolopyrimidines, however, are frequently utilized in kinase inhibitors (e.g., JAK/STAT pathway modulators) .
Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target compound may enhance blood-brain barrier (BBB) penetration compared to the fluorophenyl groups in Example 53. Methoxy groups are lipophilic and electron-donating, whereas fluorophenyl groups introduce electronegativity and metabolic stability .
Pharmacological Implications :
- Example 53’s sulfonamide and benzamide groups suggest interactions with ATP-binding pockets in kinases, while the target compound’s carboxamide and methoxy groups could favor GPCR or neurotransmitter transporter binding.
Research Findings and Limitations
- Hypocretin/Secretin Analogues () : While unrelated structurally, the hypocretin study underscores the importance of peptide-like motifs (e.g., carboxamide bonds) in neuroexcitatory activity. The target compound’s carboxamide group may similarly facilitate synaptic interactions, though this remains speculative .
Critical Gaps:
No empirical data (e.g., binding assays, pharmacokinetics) are provided for the target compound.
The evidence lacks direct comparators (e.g., other pyrrolidine carboxamides), necessitating extrapolation from structurally distant analogs.
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a carboxamide functional group and a dimethoxy-substituted phenyl moiety. Its molecular formula is , and it possesses unique structural properties that influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be beneficial in therapeutic applications targeting specific diseases.
- Receptor Binding : Its structural similarity to biologically active molecules suggests it may bind to certain receptors, influencing their activity.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against various biological targets:
- Antitumor Activity : Preliminary studies indicated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
- Antiviral Activity : The compound has been tested against certain viruses, showing promising results in inhibiting viral replication in cell cultures.
Case Studies
A notable case study involved the testing of the compound against leukemia cell lines (L1210 and P388). Results indicated that it significantly inhibited cell growth at micromolar concentrations. This suggests its potential utility in developing new cancer therapies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2,3-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide | Structure | Moderate enzyme inhibition |
| N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide | Structure | Weak receptor binding |
The positioning of the dimethoxy groups in this compound enhances its binding affinity compared to its analogs.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
